Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone
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Overview
Description
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone is a heterocyclic compound that features both furan and thiazole rings These rings are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with another molecule of furan-2-carbaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution often uses reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution uses reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated furans and thiazoles, as well as other substituted derivatives.
Scientific Research Applications
Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone.
Thiosemicarbazide: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to its combination of furan and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H8N2O3S2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone |
InChI |
InChI=1S/C15H8N2O3S2/c18-13(14-16-9(7-21-14)11-3-1-5-19-11)15-17-10(8-22-15)12-4-2-6-20-12/h1-8H |
InChI Key |
ODEUQQXZLODYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=O)C3=NC(=CS3)C4=CC=CO4 |
Origin of Product |
United States |
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